molecular formula C25H22ClF4N3O B12722977 Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride CAS No. 83736-68-9

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride

Cat. No.: B12722977
CAS No.: 83736-68-9
M. Wt: 491.9 g/mol
InChI Key: ZGOIGCBMJBQVQA-UHFFFAOYSA-N
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Description

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a benzodiazepine core, making it a unique and potent molecule.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzodiazepine N-oxides, while reduction can yield de-fluorinated derivatives .

Scientific Research Applications

Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-(trifluoromethyl)-, monohydrochloride apart is its unique combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability .

Properties

CAS No.

83736-68-9

Molecular Formula

C25H22ClF4N3O

Molecular Weight

491.9 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C25H21F4N3O.ClH/c1-32-18(15-31-24(33)16-10-12-17(13-11-16)25(27,28)29)14-30-23(19-6-2-4-8-21(19)26)20-7-3-5-9-22(20)32;/h2-13,18H,14-15H2,1H3,(H,31,33);1H

InChI Key

ZGOIGCBMJBQVQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl

Origin of Product

United States

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